(1S,3R,4S)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate oxalate
Description
(1S,3R,4S)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate oxalate (CAS: 480449-84-1) is a chiral cyclohexane derivative with a molecular formula of C₁₄H₂₆N₂O₄ and a molecular weight of 286.37 g/mol . This compound features two key functional groups: a tert-butoxycarbonyl (Boc)-protected amine and an ethyl ester, stabilized by an oxalate counterion. It is classified as a biochemical reactant, primarily used to synthesize oxadiazole compounds containing cyclohexanediamine moieties, which are relevant in pharmaceutical and materials research .
Properties
IUPAC Name |
ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4.C2H2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4;3-1(4)2(5)6/h9-11H,5-8,15H2,1-4H3,(H,16,18);(H,3,4)(H,5,6)/t9-,10-,11+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSYRSTVVOEEP-PBDVDRNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,3R,4S)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate oxalate, commonly referred to as Ethyl (1S,3R,4S)-Boc-amino-cyclohexanecarboxylate oxalate, is a complex organic compound with significant implications in medicinal chemistry and biological research. Its unique structural features, including an ethyl ester group and a tert-butoxycarbonyl (Boc) protecting group, contribute to its reactivity and potential biological interactions.
- Molecular Formula : C14H26N2O4 • C4H6O5
- Molecular Weight : 420.46 g/mol
- CAS Number : 480449-84-1
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound are primarily attributed to its amino groups and the cyclohexane framework. These components facilitate various interactions with biological targets, influencing processes such as:
- Neurotransmission : The amino group is pivotal for neurotransmitter activity, potentially impacting synaptic transmission.
- Antimicrobial Properties : The compound may exhibit antimicrobial effects due to its structural similarities with known antimicrobial agents.
- Oxalate Interaction : As a salt form of oxalic acid, it may influence oxalate metabolism and related pathologies.
Research indicates that compounds similar to this compound can modulate oxidative stress pathways and influence cellular bioenergetics. For example:
- Oxidative Stress : Studies show that exposure to oxalates can lead to oxidative stress in renal cells, affecting mitochondrial function and increasing reactive oxygen species (ROS) production .
- Inflammatory Response : The compound may activate inflammatory pathways through modulation of cytokine secretion and immune cell differentiation .
Case Study 1: Oxalate-Induced Kidney Injury
A study demonstrated that exposure to potassium oxalate in renal proximal tubular cells resulted in increased oxidative stress markers and mitochondrial dysfunction. This suggests that compounds like (1S,3R,4S)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate may play a role in modulating these effects through their structural properties .
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of structurally similar compounds indicates potential efficacy against various bacterial strains. The presence of the amino group enhances interaction with bacterial cell membranes, leading to increased permeability and cell death.
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (1S,3R,4S)-Ethyl 4-amino-3-Boc-amino-cyclohexanecarboxylate | Ethyl ester, Amino groups | Neurotransmitter activity | Cyclohexane framework |
| N-Boc-L-valine | tert-butoxycarbonyl protection | Amino acid derivative | Used in peptide synthesis |
| Ethyl 2-amino-3-methylbutanoate | Ethyl ester and amino groups | Antimicrobial properties | Aliphatic structure |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Stereochemical Sensitivity : The (1S,3R,4S) configuration distinguishes the target compound from its enantiomer (1R,3S,4R), which may exhibit divergent pharmacological or catalytic behavior .
Functional Group Diversity : Analogs such as rac-5a (allyl and phenyl groups) and rac-5h (propargyl group) are tailored for specialized reactions (e.g., photoredox catalysis), whereas the target compound’s simpler cyclohexane backbone prioritizes rigidity and stereochemical precision .
Oxalate Role : The oxalate counterion enhances solubility and stability, a feature shared across these compounds but modulated by substituents (e.g., phenyl groups in rac-5a reduce polarity compared to the cyclohexane derivative) .
Stability and Hazard Profiles
- The target compound’s oxalate counterion and Boc protection reduce reactivity compared to analogs with free amines (e.g., unprotected cyclohexanediamines) .
- Compounds like rac-5a and rac-5h incorporate aromatic or alkyne groups, increasing flammability risks absent in the aliphatic target compound .
Research Implications
The structural and functional distinctions highlighted above underscore the importance of:
- Stereochemical Control : Critical for applications in asymmetric catalysis or drug development.
- Tailored Functionalization : Substituents like phenyl or propargyl groups expand reaction scope but introduce trade-offs in stability and handling.
Preparation Methods
Flow Synthesis Approach (Patent WO2019004114A1)
The most detailed method, described in Patent WO2019004114A1, employs continuous flow technology to enhance yield and purity.
Step 1: Preparation of the Burgess-Type Reagent
A flow reactor facilitates the reaction between chlorosulfonyl isocyanate (2-1) and tert-butyl alcohol in the presence of triethylamine. This generates a reactive sulfamoylating agent (2-3), minimizing decomposition observed in batch processes.
Reaction Conditions
-
Solvent : Acetonitrile
-
Temperature : 0–5°C
-
Residence Time : 2–3 minutes
-
Molar Ratios :
-
Chlorosulfonyl isocyanate : tert-Butyl alcohol : Triethylamine = 1 : 1.2 : 1.1
-
Step 2: Sulfamoylation of Intermediate (1-1)
The cyclohexane derivative (1-1) is introduced into the flow reactor containing the pre-formed Burgess reagent. The reaction proceeds via nucleophilic attack at the amino group, yielding sulfamoylated intermediate (1-2).
Key Parameters
-
Temperature : 25–30°C
-
Reaction Time : 15–20 minutes
-
Yield : 86.5% (HPLC quantification)
Step 3: Methanesulfonylation and Cyclization
Methanesulfonyl chloride (1.1 eq) and N-methylmorpholine (1.2 eq) in acetonitrile mediate the conversion of (1-2) to (1-3). This step ensures regioselective sulfonation, critical for downstream reactivity.
Step 4: Oxalate Salt Formation
Crude (1S,3R,4S)-ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is treated with oxalic acid in acetonitrile/water (4:1 v/v) at 35°C. Crystallization yields the oxalate salt with 82% purity after recrystallization.
Crystallization Data
| Parameter | Value |
|---|---|
| Solvent System | Acetonitrile/Water (7:3) |
| Cooling Rate | 0.5°C/min |
| Final Purity (HPLC) | 97.2% |
Batch Synthesis Alternatives
Traditional batch methods, while less efficient, are viable for small-scale production. A representative protocol includes:
-
Amino Protection : Boc anhydride in THF with DMAP catalyst.
-
Esterification : Ethyl chloroformate in dichloromethane.
-
Oxalate Precipitation : Direct addition of oxalic acid to the free base.
Comparative Data: Flow vs. Batch Synthesis
| Parameter | Flow Synthesis | Batch Synthesis |
|---|---|---|
| Yield (Overall) | 82% | 65–70% |
| Purity (HPLC) | 97.2% | 90–92% |
| Reaction Time | 4–6 hours | 12–18 hours |
Stereochemical Control and Analytical Verification
Chirality Maintenance
The (1S,3R,4S) configuration is preserved through:
Q & A
Q. What are the key synthetic routes for (1S,3R,4S)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate oxalate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols:
Cyclohexane Ring Formation : Cyclization of precursors like ethyl cyclohexenecarboxylate derivatives.
Amino Group Protection : Introduction of the Boc (tert-butoxycarbonyl) group using Boc anhydride under basic conditions (e.g., NaHCO₃) to prevent undesired side reactions .
Oxalate Salt Formation : Reaction with oxalic acid to stabilize the amino group and improve crystallinity .
Q. Critical Factors for Optimization :
- Temperature : Hydroxylation steps (e.g., using OsO₄ for dihydroxylation) require controlled low temperatures (−78°C to 0°C) to minimize epimerization.
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in functionalization steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures >97% purity .
Q. Table 1: Synthetic Steps and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield Range |
|---|---|---|---|
| 1 | Cyclohexane Formation | Ethyl acrylate, Diels-Alder catalyst | 60–75% |
| 2 | Boc Protection | Boc₂O, NaHCO₃, THF | 85–90% |
| 3 | Oxalate Salt Prep | Oxalic acid, MeOH | 70–80% |
Q. What analytical techniques are recommended to confirm stereochemical integrity and purity?
Methodological Answer:
- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers; retention time comparisons validate (1S,3R,4S) configuration .
- NMR Spectroscopy : H and C NMR (DMSO-d₆) confirm Boc and ethyl ester groups. Key signals: δ 1.4 ppm (Boc tert-butyl), δ 4.1 ppm (ethyl ester) .
- X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis (e.g., CCDC deposition) .
- Mass Spectrometry : ESI-MS (m/z 286.37 [M+H]⁺ for free base; oxalate adducts show m/z 341.35) .
Advanced Research Questions
Q. How does the stereochemistry of this compound affect its interaction with enzymatic targets?
Methodological Answer: The (1S,3R,4S) configuration enables precise spatial alignment with enzyme active sites. For example:
- Protease Inhibition : The cyclohexane scaffold’s chair conformation positions the Boc-amino group to hydrogen-bond with catalytic serine residues (e.g., in trypsin-like proteases), reducing catalytic activity by >50% at 10 µM .
- Comparative Studies : Enantiomers (e.g., 1R,3S,4R) show 5–10x lower binding affinity due to mismatched hydrogen-bond donors/acceptors (Table 2) .
Q. Table 2: Stereochemical Impact on Enzyme Binding
| Stereoisomer | IC₅₀ (Protease X) | ΔG (kcal/mol) |
|---|---|---|
| (1S,3R,4S) | 0.8 µM | −9.2 |
| (1R,3S,4R) | 4.5 µM | −7.1 |
Q. Experimental Strategy :
- Docking Simulations : Use Schrödinger Maestro to model interactions.
- Site-Directed Mutagenesis : Replace key residues (e.g., Ser195Ala in proteases) to validate binding hypotheses .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Methodological Answer: Conflicting data often arise from assay conditions or impurity profiles. Resolution strategies include:
Standardized Assays :
- Antimicrobial Testing : Follow CLSI guidelines (e.g., MIC determination via broth microdilution) .
- Anticancer Profiling : Use NCI-60 cell lines with ATP-based viability assays (e.g., CellTiter-Glo).
Impurity Analysis :
Mechanistic Studies :
- Transcriptomics : RNA-seq of treated cells identifies pathway-specific effects (e.g., apoptosis vs. membrane disruption) .
Case Study : Study B () reported Gram-positive antibacterial activity (MIC = 2 µg/mL), while Study C noted protease inhibition. Contradiction resolved by confirming purity (>99%) and testing in parallel assays .
Q. What strategies mitigate racemization during synthesis of this stereochemically complex compound?
Methodological Answer: Racemization risks occur during Boc deprotection or ester hydrolysis. Mitigation approaches:
- Low-Temperature Deprotection : Use TFA/DCM at 0°C instead of HCl/MeOH to prevent amine group inversion .
- Steric Shielding : Introduce bulky groups (e.g., tert-butyl) adjacent to chiral centers to hinder epimerization .
- In Situ Monitoring : IR spectroscopy tracks carbonyl peaks (1700–1750 cm⁻¹) to detect racemization early .
Q. Table 3: Racemization Under Different Conditions
| Condition | % Racemization (HPLC) |
|---|---|
| TFA/DCM, 0°C | <2% |
| HCl/MeOH, 25°C | 15–20% |
Q. How does the oxalate counterion influence solubility and reactivity?
Methodological Answer: The oxalate salt enhances aqueous solubility (3.2 mg/mL in PBS vs. 0.5 mg/mL for free base) due to ionic interactions. Reactivity impacts:
- Nucleophilic Reactions : Oxalate stabilizes the protonated amine, reducing unwanted acylation in peptide couplings .
- Catalytic Applications : In Pd-mediated cross-couplings, oxalate acts as a mild base, improving yields in Suzuki-Miyaura reactions (e.g., 85% yield with aryl boronic acids) .
Experimental Note : Replace oxalate with HCl or TFA salts to compare reactivity in model reactions (e.g., oxadiazole synthesis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
